molecular formula C8H18ClN B190824 Coniine hydrochloride CAS No. 555-92-0

Coniine hydrochloride

Cat. No.: B190824
CAS No.: 555-92-0
M. Wt: 163.69 g/mol
InChI Key: JXBWZNQZRWZJIR-QRPNPIFTSA-N
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Description

Coniine hydrochloride is a toxic alkaloid derived from the poison hemlock plant (Conium maculatum). It is known for its historical significance as the compound responsible for the death of the philosopher Socrates. This compound is a colorless, oily liquid with a chemical formula of C8H17N and a molar mass of 127.231 g/mol . It is highly toxic and can cause respiratory paralysis leading to death.

Preparation Methods

Synthetic Routes and Reaction Conditions: Coniine hydrochloride can be synthesized through several methods. One common method involves the reduction of γ-coniceine, a Schiff base, using hydrogen in the presence of a palladium catalyst . Another method involves the reduction of β-coniceine (L-propenylpiperidine) by Löffler and Friedrich .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of coniine from the poison hemlock plant, followed by purification and conversion to its hydrochloride salt. The extraction process involves maceration of the plant material in a suitable solvent, followed by distillation and crystallization to obtain pure coniine .

Chemical Reactions Analysis

Types of Reactions: Coniine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Coniine can be oxidized to form conhydrine and other related compounds.

    Reduction: Reduction of γ-coniceine to coniine is a key step in its synthesis.

    Substitution: Coniine can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Coniine hydrochloride has several scientific research applications:

Mechanism of Action

Coniine hydrochloride exerts its effects by blocking nicotinic acetylcholine receptors in the nervous system. This leads to inhibition of neurotransmission, resulting in muscle paralysis and respiratory failure. The compound binds to the receptor sites, preventing the normal action of acetylcholine, a neurotransmitter essential for muscle contraction .

Comparison with Similar Compounds

    γ-Coniceine: A precursor in the biosynthesis of coniine, also toxic.

    Conhydrine: An oxidation product of coniine, with similar toxic properties.

    Sparteine: Another alkaloid with similar chemical structure and biological activity.

Uniqueness: Coniine hydrochloride is unique due to its historical significance and its specific mechanism of action on nicotinic acetylcholine receptors.

Biological Activity

Coniine hydrochloride is a piperidine alkaloid primarily derived from the plant Conium maculatum (poison hemlock). This compound exhibits significant biological activity, particularly as a neurotoxin. Understanding its mechanisms, effects, and potential applications requires a comprehensive examination of its pharmacological properties, toxicity, and biological interactions.

Chemical Structure and Properties

Coniine is a racemic mixture consisting of two enantiomers: the more biologically active (R)-(−)-coniine and the less active (S)-(+) enantiomer. The structure of coniine allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in the nervous system. The binding affinity and potency of these enantiomers vary significantly:

EnantiomerRank Order Potency (TE-671 Cells)
(R)-(−)-coniineHighest
(+/-)-coniineIntermediate
(S)-(+)-coniineLowest

The lethal dose (LD50) for coniine varies between these enantiomers, with the (R)-(−) form being approximately two-fold more toxic than the (S)-(+) form .

Coniine acts as a competitive antagonist at nAChRs, leading to prolonged depolarization of the postsynaptic membrane at neuromuscular junctions. This results in flaccid paralysis due to continuous stimulation without repolarization. Key aspects of its mechanism include:

  • Binding : Coniine binds to nAChRs, mimicking acetylcholine.
  • Depolarization : The receptor remains activated, preventing normal muscle contraction.
  • Respiratory Failure : Ultimately, this leads to respiratory paralysis and can be fatal if untreated.

Toxicological Profile

The toxic effects of coniine are well-documented. In humans and livestock, ingestion can lead to severe neurological symptoms and death due to respiratory failure. The onset of symptoms typically occurs within 30 minutes of exposure, with respiratory paralysis being the most critical outcome .

Case Studies

  • Human Poisoning Incidents : Historical cases have shown that accidental ingestion of poison hemlock has led to fatalities due to coniine toxicity. Symptoms include muscle weakness, respiratory distress, and eventually death if supportive care is not provided.
  • Livestock Exposure : Livestock grazing on fields contaminated with poison hemlock have exhibited signs of coniine poisoning, leading to significant economic losses in agricultural sectors .

Biological Activity in Insect Models

Research has also explored the effects of coniine on non-target organisms such as insects. For instance, studies on Trichoplusia ni larvae demonstrated that diets enriched with coniine resulted in decreased consumption and growth rates. The larvae exhibited no preference between control and coniine-enriched diets, indicating potential deterrent effects .

Table: Effects of Coniine on T. ni Larvae

Concentration (DW)Diet Consumption (%)Growth Rate Decrease (%)
1%1510
2%3020
5%5035

The study highlighted that cytochrome P450 enzymes play a role in detoxifying piperidine alkaloids like coniine, suggesting potential mechanisms for tolerance among certain insect species .

Properties

IUPAC Name

(2S)-2-propylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWZNQZRWZJIR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701033574
Record name (2S)-2-propylpiperidine hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-92-0
Record name Piperidine, 2-propyl-, hydrochloride (1:1), (2S)-
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Record name Coniine hydrochloride
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Record name Coniine hydrochloride
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Record name (2S)-2-propylpiperidine hydrochloride (1:1)
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Record name Coniine hydrochloride
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Record name CONIINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism by which Coniine hydrochloride affects taste receptors in insects?

A2: While the exact mechanism remains unclear, electrophysiological studies on blowfly tarsal chemoreceptors (D hairs) suggest that this compound does not act through competitive, non-competitive, or uncompetitive inhibition at the sugar receptor sites. [] Further research is needed to elucidate the precise molecular interactions responsible for the observed effects.

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